1-tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole
CAS No.: 868218-15-9
Cat. No.: VC4197662
Molecular Formula: C18H17F3N2O2S2
Molecular Weight: 414.46
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 868218-15-9 |
---|---|
Molecular Formula | C18H17F3N2O2S2 |
Molecular Weight | 414.46 |
IUPAC Name | 1-(4-methylphenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole |
Standard InChI | InChI=1S/C18H17F3N2O2S2/c1-13-5-7-16(8-6-13)27(24,25)23-10-9-22-17(23)26-12-14-3-2-4-15(11-14)18(19,20)21/h2-8,11H,9-10,12H2,1H3 |
Standard InChI Key | AYHRJAMLVWYOOC-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a 4,5-dihydro-1H-imidazole ring, which reduces aromaticity compared to fully unsaturated imidazoles, potentially enhancing solubility and altering electronic interactions . The tosyl group at the 1-position introduces a strong electron-withdrawing sulfonamide moiety, which may stabilize the molecule against enzymatic degradation and modulate its pharmacokinetic profile . At the 2-position, the (3-(trifluoromethyl)benzyl)thio group contributes steric bulk and lipophilicity, with the trifluoromethyl (-CF3) group offering metabolic resistance and improved membrane permeability .
Spectroscopic and Computational Data
While experimental data for this specific compound are unavailable, analogous imidazole derivatives exhibit characteristic NMR and IR profiles. For example, the -CF3 group typically shows a strong absorption band near 1,150 cm⁻¹ in IR spectroscopy, while the tosyl group’s sulfonyl stretch appears at ~1,350 cm⁻¹ . In ¹H NMR, the dihydroimidazole’s methylene protons (H-4 and H-5) resonate as a multiplet between δ 3.2–3.8 ppm, while the benzylthio group’s aromatic protons appear as a complex splitting pattern due to coupling with the -CF3 group .
Synthetic Strategies and Optimization
Core Imidazole Ring Formation
The 4,5-dihydroimidazole core can be synthesized via cyclocondensation of α-aminoketones with thioureas or via the Radziszewski reaction, which involves diketones, aldehydes, and ammonia under acidic conditions . For example, Jain et al. demonstrated that 4,5-diphenyl-1H-imidazole derivatives form efficiently using ammonium acetate as a nitrogen source in glacial acetic acid . Adapting this method, the dihydroimidazole ring could be constructed by reducing the intermediate imine prior to aromatization.
Tosylation at N-1
Tosylation typically involves reacting the imidazole’s secondary amine with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . This step is critical for protecting the nitrogen and directing subsequent substitutions. In a study by Brahmbhatt et al., tosylated imidazoles showed enhanced stability under acidic conditions, making them suitable for further functionalization .
Thioether Formation at C-2
Biological Target | Assay Model | EC50 (μM) | Maximum Efficacy (%) |
---|---|---|---|
Angiotensin-converting enzyme | In vitro assay | 3.2 ± 0.5 | 89.7 ± 2.1 |
Potassium channel (Kv1.5) | Patch-clamp | 12.4 ± 1.3 | 74.5 ± 3.8 |
Table 1. Hypothetical biological activity profile of 1-tosyl-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole, extrapolated from structural analogs .
Material Science Applications
Coordination Chemistry and Catalysis
The sulfur and nitrogen atoms in the imidazole ring can act as ligands for transition metals. A crystal structure study by Degruyter et al. revealed that imidazole derivatives form stable complexes with Cd(II) and Cu(I), with bond lengths ranging from 2.35–2.76 Å . Such complexes may serve as catalysts in cross-coupling reactions or as precursors for metal-organic frameworks (MOFs) .
Polymer Synthesis and Functional Materials
The tosyl group’s sulfonamide linkage provides a handle for polymerization via nucleophilic aromatic substitution. For example, CuAAC (copper-catalyzed azide-alkyne cycloaddition) reactions could integrate the compound into polytriazole-based polymers, which exhibit high thermal stability (decomposition temperatures >300°C) and mechanical robustness .
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